Quinaldine sulfate
Description
Historical Perspectives in Synthetic Organic Chemistry of Quinaldine (B1664567) and its Salts
The parent compound, quinoline (B57606), was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. Coal tar has historically remained a primary source for commercial quinoline. nih.govnoveltyjournals.comiipseries.org The structure of quinoline was established by 1908 and confirmed through total synthesis by Woodward and Doering in 1945. noveltyjournals.com Quinoline and its derivatives, including quinaldine, are important heterocyclic aromatic compounds. nih.govnoveltyjournals.com
Quinaldine (2-methylquinoline) is a methyl derivative of quinoline. wikipedia.org Its synthesis can be achieved through various methods rooted in classical organic chemistry. A prominent historical method is the Skraup synthesis, where quinoline is synthesized from the condensation of glycerol (B35011) with aniline (B41778) in the presence of concentrated sulfuric acid and an oxidizing agent like nitrobenzene (B124822). nih.goviipseries.org While the Skraup synthesis is a classic route for quinoline, quinaldine can be prepared from aniline and paraldehyde (B1678423) or crotonaldehyde (B89634) via variations of the Skraup reaction, such as the Doebner-von Miller synthesis. iipseries.orgwikipedia.orgresearchgate.net The Doebner-Miller reaction involves the condensation of aniline with acetaldehyde (B116499) under the influence of hydrochloric acid, a process that can also be conducted under microwave irradiation to reduce reaction time. nih.govresearchgate.net Another method is the Doebner synthesis, involving the reaction of aniline with an aldehyde and pyruvic acid. nih.govresearchgate.net
The formation of salts, including quinaldine sulfate (B86663), is an essential step in the synthesis of various compounds, notably cyanine (B1664457) dyes. nih.gov Numerous methods for synthesizing quinaldine-based salts have been developed and optimized over time. nih.govresearchgate.net Historically, quinaldine sulfate itself was described by Stecher and Szafranski in 1960, and material for research was prepared in laboratories by reacting quinaldine with concentrated sulfuric acid. seafwa.org This process involved reacting 95-percent quinaldine with concentrated sulfuric acid to produce the acid salt, followed by refinement through recrystallization from hot methanol (B129727) and oven-drying. seafwa.org
Scope and Significance in Contemporary Academic Chemical Research
In contemporary academic chemical research, this compound and its parent compound, quinaldine, continue to be of interest, particularly as intermediates and scaffolds for the synthesis of more complex molecules. archivemarketresearch.comnih.gov The quinoline ring system, present in this compound, is a widely used scaffold in medicinal and industrial chemistry due to its small molecular size and the nitrogen atom's ability to form hydrogen bonds. nih.gov Many drugs and natural compounds incorporate this moiety. nih.govnih.gov
This compound finds application as a reagent in various organic reactions and serves as a precursor in the synthesis of diverse organic compounds, including dyes and pharmaceuticals. smolecule.comarchivemarketresearch.com Research efforts focus on improving the synthesis process of this compound to enhance purity and yield, reduce production costs, and explore novel applications. archivemarketresearch.com For instance, quinaldine-based azo dyes have been explored for therapeutic and catalytic applications. researchgate.net
While some historical uses of this compound included its application as an anesthetic in aquatic environments, contemporary academic chemical research focuses more broadly on its chemical properties and synthetic utility rather than direct biological administration protocols. smolecule.comseafwa.orglouisiana.eduoup.com Studies have investigated the chemical reactions of this compound, such as its behavior as an acid capable of neutralizing bases and its hydrolysis upon heating with acid to yield free quinaldine. smolecule.com Research also explores the synthesis of various derivatives from this compound through condensation reactions. smolecule.com
The significance of quinaldine and its derivatives in contemporary research is further highlighted by their incorporation into novel compounds with potential biological activities, such as quinoline-sulfonamides being investigated as neurotherapeutics. rsc.org The development of easy and practical approaches to synthesize a variety of quinoline derivatives decorated with useful pharmacophores remains an active area, with researchers utilizing new catalysts, mediums, or physical conditions in established synthetic methodologies. noveltyjournals.comresearchgate.net
Positioning within Quaternary Ammonium (B1175870) Compounds Research
This compound is categorized as a quaternary ammonium salt. archivemarketresearch.com Quaternary ammonium compounds (QACs) are a broad class of chemicals characterized by at least one positively charged nitrogen atom. mass.govmdpi.com This positive charge can originate from a nitrogen within an aromatic ring, such as in quinoline or isoquinoline (B145761) derivatives, or on a straight chain. mdpi.com
QACs have been extensively researched for their diverse applications, including their use as antimicrobials, disinfectants, sanitizers, and surfactants since their discovery in the early 1940s. mass.govturi.org While many common QACs used as disinfectants, such as benzalkonium chloride and didecyl dimethyl ammonium chloride (DDAC), have long alkyl chains contributing to their antimicrobial properties, QACs derived from heterocyclic systems like quinoline also fall under this class. mass.govmdpi.com
Research involving quinoline derivatives containing quaternary ammonium salts has explored their potential as antibacterial and anticancer agents. nih.gov These studies suggest that the introduction of quaternary ammonium salt groups can enhance the antibacterial activities and potentially reduce the cytotoxicity compared to the original compounds. nih.gov The antibacterial activity of these derivatives can be influenced by factors such as the length of the side chain alkyl groups and the strength of electron absorption capacity. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
2-methylquinoline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.H2O4S/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBPXXNFXHKRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-63-4 (Parent) | |
| Record name | Quinaldine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765 | |
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DSSTOX Substance ID |
DTXSID801020746 | |
| Record name | Quinaldine monosulfate | |
| Source | EPA DSSTox | |
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Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50978-47-7, 655-76-5 | |
| Record name | Quinoline, 2-methyl-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50978-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinaldine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaldine monosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldine sulfate salt | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | QUINALDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42993469X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Reactivity and Mechanistic Investigations of Quinaldine Sulfate and Quinaldine
Acid-Base Equilibria and Neutralization Reactions
Quinaldine (B1664567) (2-methylquinoline) is an organic base due to the presence of a nitrogen atom within its quinoline (B57606) ring structure wikipedia.org. In aqueous solutions, quinaldine can accept a proton, establishing an acid-base equilibrium. Quinaldine sulfate (B86663), being a salt formed from a weak base (quinaldine) and a strong acid (sulfuric acid), will exhibit acidic properties in solution. When dissolved in water, it dissociates into quinaldine cations (protonated quinaldine) and sulfate anions.
The quinaldine cation can donate a proton to water, leading to the formation of hydronium ions and free quinaldine, thus lowering the pH of the solution. This behavior is characteristic of acidic salts. Neutralization reactions involving quinaldine sulfate would typically involve its reaction with a strong base, where hydroxide (B78521) ions would react with the quinaldine cation, shifting the acid-base equilibrium and forming water and quinaldine. The sulfate anion, being the conjugate base of a strong acid, is a very weak base and does not significantly participate in hydrolysis or affect the pH in neutralization reactions. Acid-base titrations are commonly used to determine the concentration of acidic or basic substances through neutralization reactions, and the principles apply to compounds like this compound slideshare.netresearchgate.net. The equilibrium constants governing the protonation and deprotonation of quinaldine are key parameters in understanding its acid-base behavior and its interactions in solutions of varying pH science.govscience.gov.
Hydrolysis Pathways of this compound
Hydrolysis of this compound involves the interaction of the quinaldine cation and sulfate anion with water molecules. While the sulfate anion is derived from a strong acid and does not undergo significant hydrolysis, the quinaldine cation, as the conjugate acid of a weak base, can react with water to regenerate quinaldine and hydronium ions. Specific detailed hydrolysis pathways for this compound are not extensively documented in the provided search results. However, in general, salt hydrolysis can influence the pH of a solution and, in some cases, lead to the breakdown of the cation or anion, although this is less common for stable organic cations like protonated quinaldine under typical conditions. Studies on the hydrolysis of other organic salts, such as tricaine (B183219) methanesulfonate, illustrate how such compounds can undergo hydrolysis, sometimes involving cleavage of specific bonds umces.edu. Further research would be needed to fully elucidate any specific hydrolysis pathways or degradation products directly attributable to the interaction of the quinaldine cation with water beyond simple proton transfer.
Oxidation Reactions and Degradation Mechanisms
Quinaldine and related quinoline structures can undergo various oxidation reactions, leading to their degradation. These processes are significant in both biological systems, where microorganisms can metabolize these compounds, and in environmental contexts, where chemical and photochemical processes can lead to their breakdown.
Enzymatic Degradation Pathways (e.g., Quinaldine 4-Oxidase)
Microbial degradation, particularly by species of Arthrobacter, represents a well-studied pathway for the breakdown of quinaldine. The initial and key step in the enzymatic degradation of quinaldine by Arthrobacter sp. strain Rue61a is catalyzed by the enzyme quinaldine 4-oxidase. asm.orgasm.orgnih.govnih.govnih.gov. This enzyme is a molybdenum-containing hydroxylase that introduces a hydroxyl group at the C-4 position of the quinoline ring, leading to the formation of 1H-4-oxoquinaldine. asm.orgasm.orgnih.govnih.govnih.gov.
The degradation proceeds through a series of enzymatic steps. Following the formation of 1H-4-oxoquinaldine, a monooxygenase catalyzes hydroxylation at the C-3 position, yielding 1H-3-hydroxy-4-oxoquinaldine. asm.orgasm.orgnih.govnih.gov. An unusual 2,4-dioxygenolytic ring cleavage of 1H-3-hydroxy-4-oxoquinaldine then occurs, mediated by a dioxygenase, which results in the formation of carbon monoxide and N-acetylanthranilate. asm.orgasm.orgnih.govnih.gov. Finally, an aryl-acylamidase hydrolyzes N-acetylanthranilate to produce anthranilate and acetate (B1210297). asm.orgasm.orgnih.govnih.gov. The genes encoding the enzymes involved in this 'upper pathway' of quinaldine degradation to anthranilate are often located on a linear conjugative plasmid in Arthrobacter strains. asm.orgnih.govnih.govnih.govresearchgate.netresearchgate.net. Anthranilate can then be further metabolized through other pathways. asm.orgnih.govnih.govnih.gov.
The enzymatic degradation pathway of quinaldine in Arthrobacter sp. Rue61a can be summarized as follows:
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | Quinaldine 4-Oxidase | Quinaldine | 1H-4-Oxoquinaldine |
| 2 | Monooxygenase | 1H-4-Oxoquinaldine | 1H-3-Hydroxy-4-oxoquinaldine |
| 3 | Dioxygenase | 1H-3-Hydroxy-4-oxoquinaldine | Carbon monoxide + N-acetylanthranilate |
| 4 | Aryl-acylamidase | N-acetylanthranilate | Anthranilate + Acetate |
Chemical Oxidation Mechanisms (e.g., Advanced Oxidation Processes)
Chemical oxidation can also lead to the degradation of quinoline-based compounds. Advanced Oxidation Processes (AOPs), which typically involve the generation of highly reactive species such as hydroxyl radicals (•OH), have been explored for the degradation of organic pollutants, including dyes with quinoline structures like Quinaldine Red and Quinoline Yellow. mdpi.comscholarsresearchlibrary.comresearchgate.netdntb.gov.uaacs.org. These processes can be initiated by various methods, including the use of hydrogen peroxide, ozone, UV irradiation, or photocatalysis. mdpi.comscholarsresearchlibrary.com.
Studies on the oxidation of Quinaldine Red by hydrogen peroxide have investigated the reaction kinetics and proposed mechanisms involving the interaction of the dye with hydroperoxide anions (HO₂⁻). researchgate.net. The rate of this reaction was found to be dependent on pH and hydrogen peroxide concentration. researchgate.net. While specific studies on the chemical oxidation mechanisms of this compound were not detailed, the reactivity of the quinoline ring in quinaldine suggests it can be susceptible to attack by strong oxidizing agents or reactive species generated in AOPs. The degradation products and pathways in chemical oxidation can vary depending on the oxidant and reaction conditions.
Photodegradation Mechanisms in Environmental Contexts
Photodegradation, the breakdown of compounds induced by light, can occur in environmental contexts. Research on the photocatalytic degradation of quinoline-based dyes like Quinaldine Red and Quinoline Yellow under visible light irradiation demonstrates that these structures are susceptible to photodegradation, often facilitated by photocatalysts. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net. Photocatalysis typically involves a semiconductor material that absorbs light and generates electron-hole pairs, leading to the formation of reactive species like hydroxyl radicals and superoxide (B77818) radicals, which can then attack and degrade organic pollutants. mdpi.com.
The efficiency and mechanisms of photodegradation can be influenced by factors such as the presence of photocatalysts, the wavelength of light, pH, and the presence of other substances in the environment. While direct studies on the photodegradation of this compound were not found, the photodegradation of similar quinoline derivatives suggests that this process could contribute to the environmental fate of this compound when exposed to sunlight, particularly in the presence of sensitizers or photocatalytically active materials.
Regioselectivity in Quinoline Ring Cleavage
Regioselectivity, the preference for reaction at a specific position, is a crucial aspect of both enzymatic and chemical transformations of quinoline derivatives. In the enzymatic degradation of quinaldine by Arthrobacter, the initial hydroxylation by quinaldine 4-oxidase specifically occurs at the C-4 position of the quinoline ring. asm.orgasm.orgnih.govnih.gov. This highly regioselective modification is essential for the subsequent steps in the degradation pathway. The subsequent ring cleavage of 1H-3-hydroxy-4-oxoquinaldine is also regioselective, described as an unusual 2,4-dioxygenolytic cleavage. asm.orgnih.govnih.gov.
In chemical synthesis and functionalization of quinolines, achieving regioselectivity in reactions like C-H activation, alkylation, and cyclization is a significant area of research. rsc.orgmdpi.comorganic-chemistry.orgarabjchem.orgresearchgate.net. Different catalysts and reaction conditions can direct the reaction to specific positions on the quinoline ring. While the enzymatic degradation pathway exhibits inherent regioselectivity dictated by enzyme active sites, chemical oxidation and photodegradation of quinaldine or this compound in the environment may proceed through multiple, less selective pathways, potentially leading to a wider variety of degradation products. Understanding the regioselectivity of ring cleavage is vital for identifying potential intermediates and understanding the complete degradation process.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 12215443 |
| Quinaldine | 7060 |
| Quinaldine Red | 5702759 |
| 8-Hydroxyquinaldine (B167061) | 13224 |
| Quinidine (B1679956) | 441074 |
Photodegradation Mechanisms in Environmental Contexts
Reactions involving the Quinaldine Methyl Group (C-2 position)
The methyl group at the C-2 position of the quinoline ring in quinaldine is a site of significant reactivity due to its α-position to the nitrogen atom and the aromatic system. This position is susceptible to reactions such as oxidation, halogenation, and condensation. zhishangchem.com While direct information on reactions of the methyl group specifically in this compound is limited in the search results, the reactivity of the quinaldine moiety itself is well-established. For instance, the methyl group can be involved in condensation reactions, which can be utilized in the synthesis of various derivatives, including other quinoline-based compounds. smolecule.com The activity of the methyl site makes quinaldine a multifunctional building block for the synthesis of complex heterocyclic compounds. zhishangchem.com
Nucleophilic and Electrophilic Substitution on the Quinoline Ring
The quinoline ring system, present in this compound as the quinaldine cation, undergoes both electrophilic and nucleophilic substitution reactions. The reactivity patterns are influenced by the nitrogen atom and the fused benzene (B151609) ring.
Electrophilic substitution on the quinoline ring primarily occurs on the benzene ring rather than the nitrogen-containing pyridine (B92270) ring, typically at positions C-5 and C-8, due to the electron-withdrawing nature of the nitrogen atom. iipseries.orgresearchgate.netuomustansiriyah.edu.iqquimicaorganica.org For example, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uomustansiriyah.edu.iquop.edu.pk Sulfonation with fuming sulfuric acid at high temperatures (e.g., 220°C) can yield quinoline-8-sulphonic acid and quinoline-5-sulphonic acid. uop.edu.pk Alkyl and acyl halides can react directly with the basic nitrogen atom to form quaternary salts. uomustansiriyah.edu.iq
Nucleophilic substitution on the quinoline ring typically occurs in the electron-deficient pyridine ring, generally at positions C-2 or C-4 if C-2 is blocked. iipseries.orgresearchgate.netuop.edu.pk Reactions with strong nucleophiles like sodamide in liquid ammonia (B1221849) can lead to substitution at the C-2 position, forming 2-aminoquinoline. uop.edu.pk Similarly, reaction with potassium hydroxide at high temperatures can yield 2-hydroxyquinoline. uop.edu.pk Studies have also explored catalyst-free nucleophilic substitution of hydrogen in quinoline rings with certain nucleophiles. rsc.org
Metal Complexation and Coordination Chemistry
Quinaldine and its derivatives are known to participate in metal complexation and coordination chemistry, often acting as ligands. zhishangchem.comscirp.orgorientjchem.orgnih.govrsc.orgresearchgate.netresearchgate.net The nitrogen atom in the quinoline ring serves as a primary coordination site. zhishangchem.comresearchgate.net
Quinaldine as a Ligand Precursor
Quinaldine, as the organic component of this compound, serves as a precursor for ligands used in coordination chemistry. zhishangchem.com Its nitrogen atom can act as a coordination site for transition metal catalyzed reactions. zhishangchem.com Derivatives of quinaldine, such as quinaldic acid (quinoline-2-carboxylic acid), are known to readily form complexes with many transition metal ions, often exhibiting a bidentate chelating mode through the pyridine nitrogen and a carboxylate oxygen. orientjchem.orgmdpi.com Other quinaldine-based ligands, such as azo dye derivatives, have also been synthesized and used to form metal chelates. scirp.orgresearchgate.netresearchgate.net
Formation of Quinaldine-Based Metal Complexes
Quinaldine and its derivatives form metal complexes with various metal ions. The coordination behavior can vary depending on the specific quinaldine derivative and the metal ion involved. For example, quinaldic acid forms 1:1, 1:2, and 1:3 (metal:ligand) complexes with metal ions such as Au(III), Pt(II), Cu(II), and others, coordinating through the heterocyclic nitrogen and the carboxylate oxygen. orientjchem.org
Studies on complexes formed with quinaldine azo dye derivatives have shown the formation of 1:1 complexes with metal ions like Ni(II) and Cu(II), where the ligand coordinates through oxygen and nitrogen donor atoms, resulting in structures such as octahedral arrangements. scirp.orgresearchgate.net Another study involving a Schiff base ligand derived from quinoline reported the synthesis of complexes with 3d transition metal ions (Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)), exhibiting various structures including dinuclear and mononuclear complexes with different coordination geometries (e.g., octahedral, square planar). rsc.orgresearchgate.net
The formation of metal complexes with quinaldine-based ligands is relevant in various fields, including the development of potential therapeutic agents and catalysts. nih.govresearchgate.net
Advanced Analytical Methodologies for Quinaldine Sulfate Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are fundamental for determining the molecular structure and characteristics of quinaldine (B1664567) sulfate (B86663). By analyzing how the compound interacts with electromagnetic radiation, valuable insights into its functional groups, bonding, and electronic structure can be obtained.
Raman spectroscopy, in particular, has been used in studies involving quinoline (B57606) derivatives. For instance, Raman spectroscopy was employed to investigate the binding interaction between quinine (B1679958) (a related quinoline alkaloid) and DNA, demonstrating that the strongest Raman band of quinine's quinoline ring is sensitive to the local chemical environment and pH, providing a spectroscopic probe for interactions acs.orgnih.gov. While these studies focus on quinine, the principles and application of Raman spectroscopy for structural analysis and environmental sensitivity are relevant to quinaldine sulfate due to the shared quinoline core. Raman spectroscopy can differentiate between different polymorphic or hydrated forms of a substance, which is relevant for solid this compound sfu.ca.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. ¹H NMR provides information about the types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton.
Mass spectrometry (MS) techniques measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is crucial for confirming the molecular formula and identifying fragments that provide structural details. High-resolution mass spectrometry (HRMS) offers accurate mass measurements, which can help determine the elemental composition. Gas chromatography-mass spectrometry (GC-MS) couples the separation power of gas chromatography with the detection capability of mass spectrometry, useful for analyzing volatile derivatives or impurities.
While direct GC-MS of the salt might be limited due to its ionic nature, GC-MS has been used to analyze quinaldine itself, the free base of this compound, often after conversion usgs.govaip.org. For example, a hexane (B92381) solution of the free base of quinaldine obtained from this compound was injected into a gas chromatograph with a GC-MS system for analysis usgs.gov. HRMS has been used in the characterization of synthesized compounds containing a quinoline core, providing accurate mass data to confirm their molecular formulas nih.govresearchgate.net.
Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for studying compounds with chromophores, such as the quinoline ring system in this compound, which absorb UV light due to π-π* and n-π* electronic transitions.
UV-Vis spectroscopy can be used for the qualitative and quantitative analysis of this compound solutions. The UV spectrum of this compound in 0.1 N H₂SO₄ shows absorption maxima at 236 nm and 317 nm usgs.gov. UV-Vis spectroscopy is commonly used for the quantitative determination of quinoline derivatives in various samples chemsynlab.comamazonaws.com.
| Technique | Information Provided | Application for this compound |
|---|---|---|
| FTIR, Raman | Vibrational modes, functional groups | Identification, structural analysis, polymorphism detection |
| ¹H NMR, ¹³C NMR | Molecular structure, connectivity | Confirmation of structure, purity assessment |
| MS, HRMS, GC-MS | Molecular weight, fragmentation | Confirmation of molecular formula, structural elucidation, impurity analysis (often after conversion to free base) |
| UV-Vis | Electronic transitions, absorbance | Qualitative and quantitative analysis, determination of concentration |
Circular Dichroism (CD) spectroscopy is used to study the differential absorption of left and right circularly polarized light by chiral molecules. While this compound itself may not be chiral at the quinaldine nitrogen, if it interacts with chiral molecules or exists in a chiral environment, CD spectroscopy could potentially provide information about induced conformational changes or interactions. However, specific research applying CD spectroscopy directly to conformational studies of this compound in isolation is not widely documented in the provided search results. CD spectroscopy is more commonly applied to study the conformation of biomolecules or the interaction of small molecules with chiral structures like DNA mdpi.com.
Application of Electronic Absorption Spectroscopy (UV-Vis)
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for assessing its purity. These methods exploit differences in the partitioning behavior of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds, including quinoline derivatives rjptonline.orgijnrd.orgijpsr.com. RP-HPLC (Reversed-Phase HPLC) is a common mode where the stationary phase is non-polar and the mobile phase is polar. HPLC methods have been developed and validated for the determination of related compounds like quinine sulfate in pharmaceutical formulations rjptonline.orgijnrd.orgijpsr.com. These methods often utilize C18 columns and mobile phases consisting of mixtures of water or buffer and organic solvents like methanol (B129727) or acetonitrile, with UV detection at specific wavelengths rjptonline.orgijnrd.orgijpsr.com.
For this compound, RP-HPLC methods can be developed to achieve separation based on its polarity and ionic nature. The choice of mobile phase composition, pH, and stationary phase are critical for optimizing the separation and achieving good peak shape. For instance, a reverse phase HPLC method for quinaldine uses a mobile phase containing acetonitrile, water, and phosphoric acid, with detection at a suitable wavelength sielc.com. For MS-compatible applications, phosphoric acid can be replaced with formic acid sielc.com.
Chromatographic purity assessment involves injecting a sample of this compound into the HPLC system and analyzing the resulting chromatogram. The presence of peaks other than the main this compound peak indicates impurities. The area under each peak is proportional to the concentration of the compound, allowing for the calculation of the percentage purity. Validation of these methods, according to guidelines such as those from ICH, ensures their accuracy, precision, specificity, and linearity for reliable purity assessment rjptonline.orgijnrd.orgijpsr.com.
While GC-MS can be used for analyzing the volatile free base usgs.gov, HPLC is generally preferred for analyzing the ionic sulfate salt directly in solution, especially for purity assessment and quantitative analysis in various matrices.
| Technique | Principle | Application for this compound |
|---|---|---|
| HPLC (RP-HPLC) | Separation based on partitioning behavior | Separation from impurities, purity assessment, quantitative analysis |
| GC (coupled with MS) | Separation of volatile compounds | Analysis of the free quinaldine base (often after conversion) |
Gas Chromatography (GC) Applications
Gas chromatography (GC) has been employed for the analysis of Quinaldine, the free base of this compound. A method involved making an aqueous solution of this compound alkaline and extracting the free base with hexane. usgs.gov The resulting hexane solution containing the free base of Quinaldine was then injected into a gas chromatograph. usgs.gov
A specific GC method for Quinaldine analysis utilized an 180 cm x 4 mm column packed with 5-percent Carbowax 20M on Gas Chrom Q 80/100 mesh at 130°C with a flow rate of 60 ml/minute. usgs.gov This setup allowed for the elution of a single peak corresponding to Quinaldine after the solvent peak. usgs.gov GC methods have also been used to analyze Quinaldine residues in fish tissues. usgs.govscispace.comfda.gov These methods are based on established procedures for Quinaldine analysis by gas chromatography. scispace.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound, particularly in complex matrices. While direct information on HPLC method development specifically for this compound is limited in the search results, HPLC methods for related quinoline compounds and other sulfates like quinine sulfate have been extensively developed and provide relevant insights.
HPLC is recognized as a powerful technique for the analysis of compounds in complex matrices, including those containing quinoline derivatives. chemsynlab.com Methodologies for analyzing quinine sulfate, a related compound, by HPLC have been developed and validated. rjptonline.orgijnrd.orgnih.gov These methods often utilize reversed-phase C18 columns and mobile phases consisting of mixtures of buffers (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and organic solvents (such as methanol or acetonitrile). rjptonline.orgijnrd.orgijpsr.com Detection is typically performed using UV spectroscopy at specific wavelengths where the compound absorbs significantly. rjptonline.orgijnrd.orgijpsr.com
For instance, an HPLC method for quinine sulfate used a C18 column with a mobile phase of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (40:25:35 v/v) at a flow rate of 1.0 mL/min, with UV detection at 330 nm. rjptonline.org Another RP-HPLC method for simultaneous estimation of quinidine (B1679956) sulfate used a Phenomenex C-8 column with a mobile phase of methanol and phosphate buffer (pH 2.5) in a 60:40 v/v ratio at a flow rate of 1 mL/min and detection at 230 nm. ijpsr.com These examples highlight the typical parameters considered in developing HPLC methods for sulfate salts of quinoline derivatives, which could be adapted for this compound.
HPLC methods for quinoline derivatives often involve reversed-phase columns and mobile phases optimized for separation based on the compound's properties. sielc.com
Microextraction Techniques for Detection and Preconcentration in Chemical Matrices
Microextraction techniques are valuable for the detection and preconcentration of analytes from various chemical matrices before analysis by techniques like GC or HPLC. researchgate.net While specific studies on the microextraction of this compound were not prominently found, research involving Quinaldine Red, a related dye, provides a relevant example of how microextraction can be applied to quinoline derivatives.
Microextraction separation and preconcentration have been studied for the spectrophotometric determination of sodium dodecyl sulfate using Quinaldine Red as an ion associate. dnu.dp.uaresearchgate.netfao.org This research explored the optimal conditions for extracting the ion associate formed between sodium dodecyl sulfate and Quinaldine Red from aqueous solutions into a small volume of organic solvent. dnu.dp.uaresearchgate.net Various organic solvents were tested, and mixtures of carbon tetrachloride with dichloroethane or chloroform (B151607) were found to be effective, providing 10 to 50 fold concentration of the analyte. dnu.dp.uaresearchgate.net The maximum extraction was achieved within a specific pH range, demonstrating the importance of pH optimization in microextraction procedures for charged species. dnu.dp.uaresearchgate.net
Although this study focuses on the extraction of sodium dodecyl sulfate, it demonstrates the principle of using ion association with a quinoline derivative (Quinaldine Red) for microextraction and preconcentration, a strategy potentially applicable to this compound depending on its chemical behavior and the target analyte. Microextraction techniques are considered effective for sample preparation, offering faster analysis times compared to some official analytical methods. researchgate.net
Electrochemical Characterization Methodologies (e.g., Reduction/Oxidation Potentials)
Electrochemical characterization techniques, such as cyclic voltammetry and electrochemical impedance spectroscopy, are used to investigate the redox behavior of compounds. mersin.edu.tr While direct electrochemical studies specifically on this compound were not extensively detailed in the search results, related quinoline derivatives and metal complexes involving quinoline ligands have been characterized electrochemically, providing context for potential methodologies applicable to this compound.
Electrochemical studies have been conducted on quinoline derivatives and complexes to determine their oxidation and reduction potentials. acs.orgjst.go.jpnih.govbu.edu For example, electrochemical characterization, including cyclic voltammetry and electrochemical impedance spectroscopy, has been used to study the properties of polymers synthesized from indole-4-aminoquinaldine. mersin.edu.tr These studies help in understanding the electron transfer characteristics of the compounds.
Research on enzymes of the xanthine (B1682287) oxidase family, including quinaldine 4-oxidase, has involved determining the midpoint potentials of their electron transfer centers using techniques like electron paramagnetic resonance and redox titrations. nih.gov These studies provide quantitative data on the reduction potentials associated with enzymatic reactions involving quinaldine derivatives. For quinaldine 4-oxidase, the midpoint potentials for the FeS centers were determined to be -250/-70 mV. nih.gov
Electrochemical analysis has also been applied to study the adsorption of quinacridone (B94251) aromatic heterocyclic quaternary ammonium salts, which are structurally related to quinoline derivatives, on copper surfaces. jst.go.jp Cyclic voltammetry was used in these studies to investigate the electrochemical behavior and interactions. jst.go.jp
The redox potential of 7-chloroquinaldine, another quinaldine derivative, is mentioned in the context of its use in the industrial production of quinoline. biosynth.com
These examples demonstrate the application of various electrochemical methodologies to study quinoline-related compounds, which could be adapted to determine the reduction and oxidation potentials and other electrochemical properties of this compound.
Theoretical and Computational Chemistry Studies of Quinaldine Sulfate and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental in theoretical chemistry for investigating the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly used in this field.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of atoms, molecules, and condensed phases. It allows for the calculation of properties such as molecular geometries, energies, vibrational frequencies, and charge distributions. While DFT is a powerful tool for analyzing the electronic structure of chemical compounds, specific research findings detailing the application of DFT for the electronic structure analysis of Quinaldine (B1664567) sulfate (B86663) were not identified in the provided search results. General mentions of quantum chemical calculations in the context of identifying structural elements influencing properties of related compounds exist fishersci.ca, but not specific to Quinaldine sulfate.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and spectroscopic properties, such as UV-Vis absorption and fluorescence spectra. This method is valuable for understanding how molecules interact with light. However, specific computational studies utilizing TD-DFT to investigate the spectroscopic properties of this compound were not found in the provided search results.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. MD simulations can provide information about the conformational flexibility of molecules, their behavior in different environments (e.g., in solution or interacting with other molecules), and transitions between different states. While molecular dynamics simulations have been applied to study the behavior and interactions of other anesthetic compounds with biological targets wikipedia.orgfishersci.cawikipedia.orgnih.gov, specific studies employing MD simulations for the conformational analysis of this compound were not identified in the provided search results.
Reaction Mechanism Elucidation via Computational Methods
Computational methods can play a crucial role in elucidating reaction mechanisms by exploring potential energy surfaces, identifying transition states, and calculating activation energies. These studies help in understanding how chemical reactions occur at a molecular level. Despite the general utility of computational chemistry in reaction mechanism studies wmcloud.orgepa.gov, specific research detailing the elucidation of reaction mechanisms involving this compound through computational methods was not found in the provided search results.
Prediction of Chemical Reactivity and Selectivity
Computational chemistry can be used to predict the chemical reactivity and selectivity of compounds by analyzing their electronic structure, frontier molecular orbitals, and potential reaction pathways. This predictive capability is valuable in designing new reactions and understanding chemical behavior. While computational approaches are used to assess chemical reactivity fishersci.cawmcloud.org, specific studies focusing on the computational prediction of the chemical reactivity and selectivity of this compound were not identified in the provided search results.
Computational Studies on Molecular Interactions in Non-Biological Systems
Computational methods can also be applied to study molecular interactions in various non-biological systems, such as solutions, crystals, or interfaces. These studies can provide insights into solubility, complex formation, and material properties. While the study of molecular interactions in non-biological systems is a recognized area within computational chemistry wmcloud.org, specific computational studies investigating the molecular interactions of this compound in non-biological contexts were not found in the provided search results.
Based on the available search results, detailed computational chemistry studies specifically focused on this compound covering the outlined areas of quantum chemical calculations, molecular dynamics simulations for conformational analysis, reaction mechanism elucidation, prediction of chemical reactivity and selectivity, and molecular interactions in non-biological systems appear to be limited or were not retrieved. The provided literature primarily discusses this compound in the context of its application as an anesthetic, often comparing its efficacy to other compounds, some of which have been subjected to computational investigations in the context of their biological interactions.
Non Biological Applications of Quinaldine Sulfate in Chemical Science and Industry
Role as a Chemical Reagent in Organic Synthesis
Quinaldine (B1664567) sulfate (B86663) serves as a reagent and intermediate in organic synthesis. Research explores its use as a precursor in the synthesis of various organic compounds nih.gov. It is particularly noted for its role in the production of dyes and pharmaceuticals nih.govnih.gov. While specific details regarding some of these applications may not be widely available due to commercial sensitivity, its value as a reagent in various organic reactions is recognized nih.govnih.gov.
Precursor in Dye and Pigment Chemistry (e.g., Quinoline (B57606) Yellows, Quinaldine Red)
Quinaldine, the parent compound of quinaldine sulfate, is a key material in the manufacturing of dyes and food colorants, including the class of dyes known as Quinoline Yellows nih.govnih.govnih.govnih.gov. This compound itself is utilized in the production of dyes and food colorants nih.gov. Furthermore, quinaldine is a precursor to the pH indicator Quinaldine Red nih.govnih.govnih.gov. Processes for producing quinoline yellow dyes often involve sulfonated quinaldine derivatives fishersci.pt. Quinaldine Red is a well-established pH indicator dye nih.govnih.govnih.gov.
Utilization in Fine Chemical Production
This compound functions as an intermediate in the production of fine chemicals nih.govnih.gov. It is considered an important intermediate in this sector . The market for this compound reagents primarily supplies pharmaceutical and research organizations, where the compound is applied in the synthesis of pharmaceuticals and fine chemicals nih.gov.
Applications in Analytical Chemistry as a Probe or Reagent
This compound is recognized for its value in analytical chemistry within research settings nih.gov. Its unique chemical properties lend themselves to analytical applications, including proteomics studies nih.gov. A significant application in this domain involves its derivative, Quinaldine Red, which is widely employed as a fluorescent probe and pH indicator nih.govwikipedia.orgnih.govuni.lufishersci.cafishersci.caamericanelements.com.
Quinaldine Red as a pH-Sensitive Fluorescent Probe in Material Science (e.g., Aerosol Particles)
Quinaldine Red (QR) has found specific application as a pH-sensitive fluorescent probe in material science, notably in the study of aerosol particles nih.gov. QR can be incorporated into aerosol particles composed of substances such as sodium chloride, ammonium (B1175870) sulfate, and ammonium bisulfate to investigate their ionic strength and pH using techniques like fluorescence aerosol flow tube (F-AFT) spectroscopy nih.gov. Changes in the fluorescence wavelength of QR within these particles are indicative of shifts in both ionic strength and pH nih.gov. This method is valuable for the in situ elucidation of the physicochemical properties of submicrometer aerosol particles, addressing the challenges associated with measuring pH in such small and complex systems nih.govwikipedia.orguni.lu.
Role in Coordination Polymer and Material Science Research
The quinoline core, present in this compound, is relevant in the field of coordination polymers and material science research. Coordination polymers based on quinoline derivatives, such as 8-hydroxyquinoline (B1678124) or quinoline-2,4-dicarboxylic acid, have been explored wikipedia.orgcenmed.comnih.gov. These materials, formed by the self-assembly of metal centers and organic ligands, are an active area of research in modern chemistry and material science wikipedia.org. While this compound itself is not consistently highlighted as a direct building block in the available literature on coordination polymers, the use of related quinoline-based ligands and sulfate ions in the construction of these complex structures demonstrates the broader relevance of these chemical components in the design and synthesis of novel materials wikipedia.orgnih.govnih.gov. Luminescent coordination polymers based on metal-quinolinate building units have been reported wikipedia.org.
Future Directions and Emerging Research Areas
Development of Sustainable Synthetic Routes
The chemical industry is increasingly prioritizing sustainable and eco-friendly production methods. For quinaldine (B1664567) sulfate (B86663), this translates to a focus on developing greener synthetic routes for its precursor, quinaldine, and subsequently its sulfonation. Traditional methods for synthesizing quinoline (B57606) derivatives, including quinaldine, often involve harsh reaction conditions, high temperatures, hazardous chemicals, and multiple steps, leading to significant environmental and economic concerns. nih.govnih.gov
Emerging trends in the broader quinoline market indicate a push towards greener production methods and environmentally friendly alternatives. archivemarketresearch.comhtfmarketreport.com Research in sustainable synthesis for quinoline derivatives includes exploring microwave irradiation, the use of ionic liquids, recyclable catalysts (such as metal dodecyl sulfates or montmorillonite (B579905) K-10 clay), one-pot reactions, solvent-free conditions, ultrasound-promoted synthesis, and photocatalytic synthesis. nih.govnih.govrsc.orgmdpi.comresearchgate.net These approaches aim to reduce reaction times, minimize waste, lower energy consumption, and utilize less toxic reagents. nih.govnih.govrsc.orgresearchgate.net
Specifically for quinaldine synthesis, variations on established methods like the Skraup or Doebner-von Miller reactions are being modified with sustainable techniques. nih.govresearchgate.net For instance, using ionic liquids or microwave irradiation in the Skraup reaction has shown increased efficiency and improved yields for unsubstituted quinoline products. nih.gov Similarly, the Friedländer quinoline synthesis can be improved by using ionic liquids as solvents or catalysts, offering a green alternative with short reaction times and solvent-free conditions. nih.gov While these studies often focus on quinoline or substituted quinolines, the principles and methodologies are directly applicable to the sustainable synthesis of quinaldine, paving the way for greener quinaldine sulfate production.
Exploration of Novel Chemical Transformations
The inherent reactivity of the quinoline scaffold, and specifically quinaldine with its methyl group at the 2-position, presents opportunities for exploring novel chemical transformations. This involves developing new reactions that can selectively modify the quinaldine structure to create novel derivatives with potentially enhanced or entirely new properties.
Recent advancements in quinoline synthesis highlight innovative strategies such as catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization. mdpi.com These techniques offer high efficiency and broad substrate tolerance, which could be applied to quinaldine to access a wider range of functionalized derivatives. mdpi.com Oxidative annulation techniques are also being explored for quinoline synthesis, emphasizing the synergistic roles of catalysts, oxidants, and solvents in enhancing reactivity. mdpi.com Applying these oxidative annulation strategies to quinaldine could lead to the formation of complex molecular architectures.
Furthermore, research into novel quinoline-based compounds for various applications, such as neurotherapeutics, involves the design and synthesis of new derivatives through various chemical transformations. rsc.org While these studies focus on the broader quinoline class, the methodologies employed for functionalization and structural modification can inform the exploration of novel transformations specifically for this compound derivatives, potentially leading to compounds with tailored biological or material properties.
Advanced Computational Modeling for Complex Systems
Advanced computational modeling techniques are becoming increasingly valuable tools in chemical research, offering insights into reaction mechanisms, molecular properties, and interactions within complex systems. For this compound, computational studies can play a crucial role in understanding its behavior, predicting reactivity, and guiding the design of new applications.
Computational chemistry allows for the automation of repetitive tasks and the management of workflows for ab initio simulations. acs.org This is relevant for studying the electronic structure and properties of this compound. Molecular docking and simulation studies, commonly used in drug discovery and biochemistry, can be applied to understand how this compound or its derivatives interact with biological targets or other molecules. rsc.orgnih.govmdpi.com For example, in silico studies have been used to explore the interactions of quinoline derivatives with enzymes like monoamine oxidases and cholinesterases, providing insights into binding affinities and interaction sites. rsc.orgnih.gov Similar approaches could be used to study the interactions of this compound in various chemical environments or biological systems.
Computational design and simulation are also enabling advancements in materials science, allowing for the fabrication of materials with designed properties. cas.org This suggests a potential role for computational modeling in exploring how this compound could be integrated into new material systems with tailored characteristics. The integration of quantum-inspired machine learning with other technologies like artificial intelligence and robotics also holds promise for future applications in chemistry and materials science. acs.orgquantumzeitgeist.com
Integration of this compound in New Material Science Paradigms
Materials science is a dynamic field focused on discovering and designing new materials with novel properties and applications. uky.eduamericanelements.com The unique structural features of quinaldine, and by extension this compound, suggest potential for its integration into emerging material science paradigms.
While specific examples of this compound directly integrated into novel materials are not extensively documented in the search results, the broader context of quinoline derivatives and the trends in materials science provide potential avenues for future research. Quinoline derivatives are utilized in various industrial applications, including dyes and specialty chemicals. rsc.orgfuturemarketinsights.com Quinaldine itself is a precursor to dyes like Quinoline Yellows. wikipedia.org This suggests potential for this compound to be explored in the development of new functional dyes or pigments with improved properties for various materials.
The field of materials science is actively exploring areas such as metamaterials, nanomaterials, metal-organic frameworks (MOFs), and aerogels for diverse applications ranging from advanced electronics and energy storage to environmental remediation and biomedical engineering. cas.orgamericanelements.com The incorporation of organic molecules with specific optical, electronic, or structural properties is crucial in these areas. Given the heterocyclic nature and potential for functionalization of the quinaldine scaffold, researchers might explore incorporating this compound into these material matrices to impart specific characteristics, such as improved conductivity, optical activity, or binding capabilities.
Furthermore, advancements in additive manufacturing methods, which can construct materials from the atomic level up, could potentially facilitate the precise integration of this compound into complex material structures. americanelements.com Future research could investigate the synthesis of quinaldine-sulfate-based polymers, co-crystals, or composite materials with tailored properties for emerging applications in areas currently being revolutionized by new material discoveries.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for quinaldine sulfate, and how can their reproducibility be optimized in academic laboratory settings?
- Methodological Answer : Reproducibility requires rigorous documentation of reaction conditions (e.g., molar ratios, solvent purity, temperature gradients) and adherence to protocols from peer-reviewed literature. Use controlled experiments to isolate variables (e.g., catalyst concentration, reaction time) and validate results via NMR and mass spectrometry . For optimization, employ Design of Experiments (DoE) frameworks to systematically test parameter interactions and identify critical factors affecting yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : UV-Vis (to confirm π-π* transitions), H/C NMR (for functional group analysis), and FTIR (to identify sulfate bonding).
- Chromatography : HPLC with a C18 column and UV detection (for purity assessment) paired with ESI-MS for molecular weight confirmation. Cross-validate results using elemental analysis (C, H, N, S) to ensure stoichiometric consistency .
Q. How should researchers design stability studies to assess this compound under varying environmental conditions (e.g., temperature, pH)?
- Methodological Answer : Utilize accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH guidelines. For pH stability, prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at timed intervals. Include control samples and triplicate measurements to account for variability. Data should be analyzed using kinetic models (e.g., Arrhenius plots for temperature-dependent degradation) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in published data on the physicochemical properties of this compound?
- Methodological Answer : Conduct a systematic review to identify methodological discrepancies (e.g., solvent systems, calibration standards). Replicate conflicting studies under standardized conditions and perform meta-analysis to quantify variability. Use advanced statistical tools (e.g., multivariate regression) to isolate confounding factors. Cross-reference with computational predictions (e.g., solubility parameters via COSMO-RS) to validate empirical findings .
Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with biological macromolecules?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions, focusing on binding affinity and active-site residues.
- MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER/CHARMM force fields) to assess stability and conformational changes.
- Experimental Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine models .
Q. What methodological considerations are critical when investigating the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?
- Methodological Answer :
- Derivative Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and characterize using XRD or DFT calculations for electronic effects.
- Biological Assays : Standardize cell-based assays (e.g., IC in cancer lines) with positive/negative controls. Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Address cytotoxicity via parallel assays (e.g., MTT tests) to distinguish target-specific effects .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
